9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
Description
9-Ethyl-3-({4-[(4-nitrophenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole is a heterocyclic compound featuring a carbazole core substituted with an ethyl group at the 9-position and a piperazine-linked 4-nitrobenzyl moiety at the 3-position. Its structure combines the aromatic rigidity of carbazole with the flexibility of a piperazine linker, making it a candidate for studies in medicinal chemistry, particularly for targeting neurotransmitter receptors or enzyme inhibition .
Properties
IUPAC Name |
9-ethyl-3-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-2-29-25-6-4-3-5-23(25)24-17-21(9-12-26(24)29)19-28-15-13-27(14-16-28)18-20-7-10-22(11-8-20)30(31)32/h3-12,17H,2,13-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSFMPPTIILVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core. The key steps include:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction involving aniline derivatives and dihalobenzenes under high-temperature conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 9-position of the carbazole core through an alkylation reaction using ethyl halides in the presence of a strong base.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the carbazole core reacts with a piperazine derivative.
Substitution with 4-Nitrophenylmethyl Group: The final step involves the substitution of the piperazine moiety with a 4-nitrophenylmethyl group, typically achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-3,6-dione derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated reagents (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH).
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can modulate neurotransmitter levels, providing neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Carbazole Linkages
Compound 4 : 2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanone ethanedioate (1:1)
- Structure: Shares the 9-ethylcarbazole core and piperazine linker but replaces the 4-nitrobenzyl group with a 4-chlorophenoxy-ethanone moiety.
- Key Differences: The chlorophenoxy group introduces halogen-based hydrophobicity, while the ethanedioate counterion improves solubility.
- Synthesis: Prepared via coupling reactions similar to the target compound but with a chlorophenoxy acetic acid derivative .
Compound 6 : 1-(4-Benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol
Piperazine-Containing Quinoline Derivatives ()
The compounds in (e.g., C1–C7) feature a quinoline core instead of carbazole, linked to piperazine via a carbonyl group. For example:
C1 : Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate
- Structural Contrast: The quinoline-carbonyl-piperazine architecture differs from the carbazole-methyl-piperazine in the target compound.
- Functional Impact: Quinoline’s planar structure may enhance π-π stacking, while the ester group (benzoate) introduces hydrolytic instability compared to the nitrobenzyl group .
Piperazine-Thiazolyl Urea Derivatives ()
Compounds 11a–11o in incorporate a piperazine-thiazole-urea scaffold. For instance:
11d : 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
- Key Differences: The urea and thiazole moieties introduce hydrogen-bond donors/acceptors absent in the target compound. The trifluoromethyl group enhances lipophilicity, contrasting with the nitro group’s electron-withdrawing effects .
Physicochemical Data Comparison
Research Implications and Limitations
- Target Compound: The nitro group may confer redox activity or serve as a metabolic liability.
- Gaps in Evidence: None of the provided studies directly evaluate the target compound’s biological activity or stability. Further comparative studies with analogues (e.g., nitro vs. chloro substituents) are needed.
Biological Activity
9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole derivative class, known for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
- IUPAC Name : 9-Ethyl-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]carbazole
- Molecular Formula : C23H28N4O2
- Molecular Weight : 396.5 g/mol
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the carbazole core through cyclization reactions.
- Introduction of the ethyl group via alkylation.
- Attachment of the piperazine moiety through nucleophilic substitution.
- Addition of the nitrobenzyl group.
These synthetic routes can be optimized for yield and purity, often utilizing continuous flow reactors in industrial settings .
Anticancer Properties
Research indicates that carbazole derivatives, including 9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE, exhibit significant anticancer activity. A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has shown selective inhibition of melanoma cell growth by inducing apoptosis and enhancing caspase activity without affecting normal melanocytes . This suggests that similar mechanisms may be at play for the compound .
The proposed mechanism of action includes:
- Inhibition of Topoisomerases : The compound may inhibit topoisomerase enzymes, disrupting DNA replication and cell division.
- Receptor Interaction : It may interact with specific cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Carbazole derivatives have demonstrated activity against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of carbazole derivatives. The presence of the nitrophenyl group is believed to enhance biological activity through electronic effects that influence binding affinity to target proteins .
Table 1: Biological Activity Summary
Case Study: ECCA's Antitumor Function
A study on ECCA highlighted its ability to reactivate the p53 pathway in melanoma cells, leading to increased apoptosis. This underscores the potential therapeutic implications for compounds structurally related to 9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE, suggesting avenues for further research into its anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
